2-Phenoxyethanol;phosphoric acid
Overview
Description
2-Phenoxyethanol;phosphoric acid is a compound that combines 2-Phenoxyethanol, an aromatic ether alcohol, with phosphoric acid, a triprotic acid. 2-Phenoxyethanol is widely used as a preservative in cosmetics and pharmaceuticals due to its antimicrobial properties . Phosphoric acid is commonly used in various industrial applications, including fertilizers, detergents, and food additives .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Phenoxyethanol can be synthesized by reacting phenol with ethylene oxide in an alkaline environment. Common alkaline catalysts include sodium hydroxide, ammonia, and sodium phenolate . The reaction is typically carried out at temperatures below the boiling point of the reaction mixture to ensure high purity of the product .
Industrial Production Methods
Industrial production of 2-Phenoxyethanol involves the hydroxyethylation of phenol using ethylene oxide. This process is conducted under controlled conditions to achieve high yields and purity . Phosphoric acid is produced industrially by the wet process, which involves the reaction of phosphate rock with sulfuric acid .
Chemical Reactions Analysis
Types of Reactions
2-Phenoxyethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenoxyacetic acid.
Substitution: It can undergo aromatic alkylation with fluoren-9-one to form 9,9-bis[4-(2-hydroxyethoxy)phenyl]fluorene.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Catalysts such as Ti4+ cation-exchanged montmorillonite are used for aromatic alkylation.
Major Products
Oxidation: Phenoxyacetic acid.
Substitution: 9,9-bis[4-(2-hydroxyethoxy)phenyl]fluorene.
Scientific Research Applications
2-Phenoxyethanol is extensively used in scientific research due to its versatile properties:
Mechanism of Action
2-Phenoxyethanol exerts its antimicrobial effects by disrupting the cell membrane of microorganisms, leading to cell lysis and death . It is effective against a broad spectrum of bacteria, including Gram-negative and Gram-positive strains . Phosphoric acid, on the other hand, acts as a pH adjuster and buffering agent in various formulations .
Comparison with Similar Compounds
Similar Compounds
Phenoxyacetic acid: An oxidation product of 2-Phenoxyethanol with similar antimicrobial properties.
Ethylene glycol monophenyl ether: Another name for 2-Phenoxyethanol, used interchangeably.
Tris(2-butoxyethyl) phosphate: An ethoxylated alcohol phosphate with similar industrial applications.
Uniqueness
2-Phenoxyethanol is unique due to its dual role as a solvent and preservative, making it highly valuable in both industrial and pharmaceutical applications . Its combination with phosphoric acid enhances its versatility, allowing it to be used in a wide range of formulations .
Properties
IUPAC Name |
2-phenoxyethanol;phosphoric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2.H3O4P/c9-6-7-10-8-4-2-1-3-5-8;1-5(2,3)4/h1-5,9H,6-7H2;(H3,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUSMTFVMXOQYCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCO.OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13O6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
39464-70-5 | |
Record name | Poly(oxy-1,2-ethanediyl), α-phenyl-ω-hydroxy-, phosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39464-70-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
236.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68511-19-3, 39464-70-5, 72283-31-9 | |
Record name | Ethanol, 2-phenoxy-, phosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68511-19-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Poly(oxy-1,2-ethanediyl), .alpha.-phenyl-.omega.-hydroxy-, phosphate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Poly(oxy-1,2-ethanediyl), .alpha.-phenyl-.omega.-hydroxy-, phosphate, potassium salt | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-phenoxyethanol; phosphoric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.657 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Poly(oxy-1,2-ethanediyl), alpha-phenyl-omega-hydroxy-, phosphate, potassium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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